6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-8-amine
Overview
Description
6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-8-amine is a heterocyclic organic compound that contains a quinoline ring system. It is characterized by the presence of a fluorine atom at the 6th position, a methyl group at the 2nd position, and an amine group at the 8th position of the tetrahydroquinoline structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-8-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroaniline and 2-methylcyclohexanone.
Cyclization: The key step involves the cyclization of these starting materials under acidic or basic conditions to form the tetrahydroquinoline ring system.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions of the quinoline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions
Major Products Formed
The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-8-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of anti-cancer and antibacterial agents.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Biological Studies: It serves as a probe in biological studies to understand the interaction of quinoline derivatives with biological targets .
Mechanism of Action
The mechanism of action of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-1,2,3,4-tetrahydro-2-methylquinoline
- 6,8-Difluoro-4-methyl-2-(3-pyridinyl)-1,2,3,4-tetrahydroquinoline
Uniqueness
6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-8-amine is unique due to the specific positioning of the fluorine, methyl, and amine groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c1-6-2-3-7-4-8(11)5-9(12)10(7)13-6/h4-6,13H,2-3,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVIEVCWCHALSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1)C(=CC(=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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